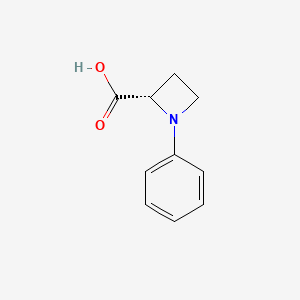

(S)-1-Phenylazetidine-2-carboxylic acid

Description

Contextualization of Azetidine (B1206935) Core Structures in Organic and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds. ontosight.airsc.org Their inherent ring strain, a consequence of their constrained geometry, imparts unique chemical reactivity and conformational rigidity. rsc.org This rigidity is a highly desirable trait in medicinal chemistry, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net

The azetidine motif is a prevalent structural feature in a variety of biologically active compounds, demonstrating a wide array of pharmacological activities. researchgate.netnih.gov These include applications as anticancer, antibacterial, and anti-inflammatory agents. nih.gov The stability and defined three-dimensional structure of the azetidine ring make it an attractive scaffold for the design of new therapeutic agents. nih.gov Despite the synthetic challenges associated with their preparation, significant progress has been made in developing methodologies for their construction. researchgate.netnih.gov

Significance of Stereochemistry in Azetidine-2-carboxylic Acid Derivatives

The introduction of a carboxylic acid group at the 2-position of the azetidine ring, as seen in azetidine-2-carboxylic acid, creates a chiral center. The stereochemistry of this center is of paramount importance, as the spatial arrangement of substituents can dramatically influence a molecule's biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different, and sometimes even opposing, physiological effects.

For instance, studies on the stereoisomers of azetidine-2,3-dicarboxylic acid have demonstrated that the affinity for NMDA receptors is highly dependent on the stereochemical configuration. nih.gov Specifically, the L-trans and D-cis isomers showed significantly higher binding affinities compared to their corresponding enantiomers. nih.gov This underscores the critical role that precise stereocontrol plays in the design of biologically active azetidine derivatives. The (S)-configuration of the chiral center in (S)-1-Phenylazetidine-2-carboxylic acid is therefore expected to be a key determinant of its potential biological properties and interactions with chiral biological macromolecules.

Overview of Research Trajectories for this compound and Related Phenylazetidine Carboxylic Acids

Research into azetidine-2-carboxylic acid and its derivatives has followed several key trajectories. A significant focus has been on the development of practical and asymmetric synthetic routes to access enantiomerically pure forms of these compounds. nih.govacs.org The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that can be mistakenly incorporated into proteins in place of proline, leading to a range of toxic effects. wikipedia.orgnih.gov This has spurred investigations into its biological activity and that of its derivatives.

The synthesis of phenyl-substituted azetidine carboxylic acids, such as racemic cis- and trans-3-phenylazetidine-2-carboxylic acids, has been explored to create conformationally restricted analogs of the amino acid phenylalanine. acs.orgacs.org The introduction of the phenyl group provides a bulky, aromatic substituent that can be used to probe steric and electronic interactions in biological systems. Research in this area aims to leverage the conformational constraints of the azetidine ring and the specific stereochemical orientation of the phenyl and carboxylic acid groups to design molecules with tailored biological activities. While specific research on the biological activity of this compound is not extensively detailed in publicly available literature, the existing body of work on related analogs provides a strong foundation for future investigations into its potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2S)-1-phenylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

QPQDRZKUVIGWMV-VIFPVBQESA-N |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1CN(C1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Phenylazetidine 2 Carboxylic Acid and Its Precursors/analogs

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a pivotal step, and numerous strategies have been developed to overcome the challenges associated with the formation of this strained four-membered heterocycle. researchgate.netmagtech.com.cn These methods primarily involve the formation of a C-N or C-C bond to close the ring. magtech.com.cn

Cyclization from open-chain molecules is a common approach to azetidine synthesis. These reactions often involve the intramolecular reaction of a nitrogen nucleophile with an electrophilic carbon center.

One notable method is the iodine-mediated 4-exo trig cyclization of homoallyl amines, which yields 2,4-cis-azetidines. acs.orgnih.gov This electrophile-mediated reaction can proceed with high diastereoselectivity at room temperature. acs.org Another approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a novel route to azetidines with adjacent functional groups. frontiersin.orgnih.gov This method is advantageous as it can tolerate acid-sensitive and Lewis basic functional groups. frontiersin.org

More recent developments include radical cyclizations. For instance, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported to produce azetidines with full control over regioselectivity. nih.gov This visible-light-mediated reaction highlights the expanding toolkit available for constructing the azetidine scaffold. nih.gov

| Cyclization Method | Precursor Type | Key Reagents | Outcome |

| Iodine-mediated Cyclization | Homoallyl amines | Iodine (I₂) | cis-2,4-Azetidines |

| Catalytic Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ | Functionalized azetidines |

| Photoinduced Radical Cyclization | Ynamides | Copper photocatalyst, Amine | Substituted azetidines |

This table summarizes key cyclization strategies for forming the azetidine ring.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org This strategy typically involves an acyclic precursor containing a nitrogen nucleophile and a carbon atom bearing a good leaving group (e.g., halide, mesylate) at the γ-position. frontiersin.orgnih.govacs.org

A practical synthesis of azetidine-2-carboxylic acid exemplifies this approach, where the key cyclization step is achieved by treating a γ-chloro-α-amino acid derivative with a base like potassium tert-butoxide. acs.org This intramolecular displacement of the chloride by the nitrogen atom efficiently forms the four-membered ring. acs.org Similarly, syntheses starting from γ-butyrolactone or α,γ-diaminobutyric acid also employ intramolecular cyclization following the generation of a suitable precursor with a leaving group. researchgate.netresearchgate.netwikipedia.org This robust method allows for the construction of the azetidine ring from readily available starting materials. nih.govacs.org

Organometallic catalysis has introduced powerful and sophisticated methods for azetidine synthesis. These routes often provide access to functionalized azetidines under mild conditions and with high selectivity. rsc.org

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a state-of-the-art method for forming azetidines. rsc.org This reaction, which proceeds via a Pd(IV) intermediate, allows for the direct conversion of a γ-C-H bond into a C-N bond to close the ring. rsc.org Copper catalysis is also prevalent, not only in radical cyclizations but also in reactions involving organometal reagents with precursors like 1-azabicyclo[1.1.0]butane to yield bis-functionalized azetidines. organic-chemistry.org Furthermore, zirconium-catalyzed reactions of ethylmagnesium chloride with imines can generate C,N-dimagnesiated intermediates that cyclize to form azetidines. organic-chemistry.org

Introduction of the Phenyl Substituent at the Nitrogen (N-1)

For the synthesis of the target molecule, the installation of a phenyl group at the nitrogen atom is a critical step. N-arylation can be performed on a pre-formed azetidine ring or, more commonly, the aryl group is introduced on the acyclic precursor prior to cyclization.

A versatile method involves the copper-catalyzed N-arylation of β-amino alcohols. organic-chemistry.org This step is part of a three-step sequence that can lead to N-aryl-2-cyanoazetidines, which are precursors to the corresponding carboxylic acids. organic-chemistry.org The N-phenyl group can also be introduced by reacting an appropriate precursor, such as a derivative of α,γ-diaminobutyric acid, with a phenylating agent. The presence of the phenyl group can influence the stereochemical outcome of subsequent reactions. adelaide.edu.au

Formation and Functionalization of the Carboxylic Acid Moiety at C-2

The carboxylic acid group at the C-2 position is a defining feature of (S)-1-Phenylazetidine-2-carboxylic acid. Synthetic strategies often build the ring from a precursor that already contains the carboxyl group or a synthon for it.

One efficient route starts from dimethyl (S)-(1'-methyl)benzylaminomalonate. nih.gov Cyclization with 1,2-dibromoethane (B42909) yields a diester, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate. nih.gov The desired mono-acid derivative is then obtained through a Krapcho dealkoxycarbonylation, which preferentially forms the (2S,1'S)-monoester. nih.govoup.com Subsequent hydrolysis yields the final carboxylic acid. nih.gov Another approach involves the synthesis of azetidine nitrones via electrocyclization, which can then undergo various transformations to introduce substituents, potentially leading to the carboxylic acid moiety. nih.gov Syntheses have also been developed from chiral oxazolidines to produce enantiopure α-trifluoromethylated azetidine-2-carboxylic acid, demonstrating methods for introducing both the carboxyl group and other functionalities at the C-2 position. rsc.org

Diastereoselective and Enantioselective Synthesis Pathways

Controlling the absolute stereochemistry at the C-2 position is essential for obtaining the (S)-enantiomer. This is typically achieved through asymmetric synthesis using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. nih.govacs.org

A widely used method employs an optically active chiral auxiliary, such as α-methylbenzylamine, attached to the nitrogen atom. nih.govacs.orgacs.org This auxiliary directs the stereochemistry during the formation of the ring or subsequent functionalization steps. For example, in the synthesis of azetidine-2-carboxylic acid, the intramolecular alkylation of a precursor derived from (S)-α-methylbenzylamine leads to a mixture of diastereomers, which can be separated. acs.org The chiral auxiliary is then removed in a later step, typically by hydrogenolysis, to yield the enantiomerically pure product. acs.org

Diastereoselective cyclizations are also key. The iodine-mediated cyclization of homoallyl amines, for example, proceeds with high cis-diastereoselectivity. acs.orgnih.gov In the synthesis starting from a malonic ester, the Krapcho dealkoxycarbonylation shows preferential formation of the desired (2S,1'S)-monoester, aided by the chiral auxiliary on the nitrogen. nih.govoup.com Furthermore, enzymatic resolutions can be employed to separate enantiomers, providing another route to optically pure azetidine derivatives. researchgate.net

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of reactions. | Use of (S)-α-methylbenzylamine to control stereochemistry during ring formation. acs.org |

| Diastereoselective Reaction | A reaction that preferentially forms one diastereomer over another. | Iodine-mediated cyclization yielding cis-azetidines; selective Krapcho dealkoxycarbonylation. acs.orgnih.gov |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials from natural sources. | Synthesis from D-glucose to prepare azetidine iminosugars. rsc.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed hydrolysis to separate enantiomers of azetidine-2-carboxylate esters. nih.gov |

This table outlines common strategies for achieving stereocontrol in the synthesis of chiral azetidines.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive chiral molecules as starting materials to impart stereochemistry to the final product. In the context of azetidine-2-carboxylic acid synthesis, optically active α-methylbenzylamine is a frequently used chiral auxiliary. nih.govacs.org This method allows for the creation of both enantiomers of azetidine-2-carboxylic acid in practical quantities through a straightforward five- to six-step process. nih.govacs.org

A key step in these syntheses is the construction of the four-membered azetidine ring, which is often accomplished via an intramolecular alkylation. nih.gov For instance, an efficient route to (S)-azetidine-2-carboxylic acid with an enantiomeric excess greater than 99.9% has been established starting from dimethyl (S)-(1'-methyl)benzylaminomalonate. nih.gov The critical ring formation is achieved by treating this precursor with 1,2-dibromoethane and cesium carbonate in DMF, resulting in a 99% yield. nih.gov The chiral auxiliary, the (S)-1'-methylbenzyl group, is introduced onto the nitrogen atom to guide the stereochemistry. nih.gov

Another approach begins with commercially available (S)-1-phenylethylamine, which is one of the least expensive chiral sources, to produce optically active α-substituted azetidine-2-carboxylic acid esters. researchgate.net

Asymmetric Catalysis in Azetidine-2-carboxylic Acid Synthesis

Asymmetric catalysis offers a powerful method for establishing stereocenters during the synthesis of azetidine-2-carboxylic acid derivatives. These methods often rely on metal-based or organocatalytic systems to control the enantioselectivity of key bond-forming reactions.

One notable strategy involves the metal-catalyzed asymmetric reduction of unsaturated azetidine precursors. This allows for the synthesis of a library of 2-azetidinylcarboxylic acids. acs.org The process starts with an organometallic route to create unsaturated carboxylic acid precursors, which are then subjected to asymmetric reduction using either palladium or chiral ruthenium complexes. acs.org The resulting saturated amino acids can be efficiently resolved after being coupled into small peptide chains. acs.org

Additionally, azetidine-containing binuclear zinc catalysts have been developed for enantioselective reactions, such as the asymmetric Michael addition of phosphites. rsc.org The rigidity of the azetidine ring within the catalyst scaffold enhances the control over the catalytic pocket, leading to increased enantioselectivity. rsc.org While this example demonstrates the functionalization of other molecules, the principle of using chiral azetidine-based catalysts is a significant aspect of asymmetric synthesis in this field.

Diastereoselective Alkylation of N-Borane Complexes

A highly effective method for introducing substituents at the C2 position of the azetidine ring with excellent stereocontrol is the diastereoselective alkylation of N-borane complexes. researchgate.netacs.org The formation of a borane (B79455) complex with the azetidine nitrogen dramatically improves the yields and diastereoselectivities of α-alkylation reactions. researchgate.net This strategy has been successfully applied to both azetidine-2-carboxylic acid esters and azetidine-2-carbonitriles. researchgate.netnih.gov

The procedure involves the treatment of a diastereomerically pure N-substituted azetidine-2-carboxylate or carbonitrile with borane to form the N-BH₃ complex. researchgate.netnih.gov This complex is then deprotonated at the C2 position using a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a stabilized carbanion. researchgate.netnih.gov Subsequent reaction with an electrophile, like benzyl (B1604629) bromide, yields the α-alkylated product with high diastereoselectivity. researchgate.netnih.gov

For example, the tert-butyl ester of (1S,2S,1'S)-N-((S)-1-phenylethyl)azetidine-2-carboxylic acid borane complex, when treated with LiHMDS and then benzyl bromide, affords the α-benzylated product in 90% yield as almost a single diastereomer. researchgate.net Similarly, the N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex reacts with LDA and benzyl bromide to produce the α-benzylated product in 72% yield with high diastereoselectivity. nih.govrsc.org The borane group can promote the lithiation reaction through a Complex Induced Proximity Effect. researchgate.net

| Substrate | Base | Electrophile | Product | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| (1S,2S,1'S)-N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester-BH₃ complex | LiHMDS | Benzyl bromide | α-Benzylated (2S,1'S)-ester | 90% | >99:1 | researchgate.net |

| (1S,2S,1'S)-N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile-BH₃ complex | LDA | Benzyl bromide | α-Benzylated (2S,1'S)-nitrile | 72% | 97:3 | nih.govrsc.org |

Synthetic Routes to Azetidine-2-one and their Conversion to Azetidine-2-carboxylic Acid Derivatives

Azetidin-2-ones, commonly known as β-lactams, serve as versatile intermediates in the synthesis of azetidine derivatives. The azetidine ring can be formed through the reduction of the β-lactam's carbonyl group. u-tokyo.ac.jp The synthesis of azetidin-2-ones themselves is a well-established field, with methods including various cycloaddition reactions. rsc.orgu-tokyo.ac.jp For example, Rh(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines is one method to produce these lactam heterocycles. rsc.org

Once the azetidin-2-one (B1220530) is obtained, it can be converted to the corresponding azetidine. This reduction is a key transformation for accessing the saturated four-membered ring system from the lactam precursor. Subsequent functionalization can then lead to azetidine-2-carboxylic acid derivatives. This two-step strategy—synthesis of the β-lactam followed by reduction—provides an alternative pathway to the direct cyclization methods for forming the azetidine ring.

Synthesis of Specific Precursors and Analogs for this compound Research

The synthesis of specific precursors is fundamental to the successful construction of this compound and its analogs. Research in this area relies on the availability of optically pure starting materials and intermediates.

Key precursors for the diastereoselective alkylation strategies include N-((S)-1-arylethyl)azetidine-2-carbonitriles and N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. researchgate.netrsc.org These compounds are typically synthesized from inexpensive chiral sources like (S)-1-phenylethylamine or (S)-(1-(4-methoxyphenyl)ethyl)amine. researchgate.netrsc.org

The synthesis of the parent compound, L-azetidine-2-carboxylic acid, has also been explored through various routes. One method starts from γ-butyrolactone, proceeding through bromination, esterification, cyclization, and hydrogenation, with a final resolution step to obtain the enantiopure product. researchgate.net Another classical synthesis involves the cyclization of γ-amino-α-chlorobutyric acid, which is derived from α,γ-diaminobutyric acid. wikipedia.org

Stereochemical Aspects in the Synthesis and Application of S 1 Phenylazetidine 2 Carboxylic Acid

Control of Absolute and Relative Stereochemistry at Chiral Centers

The synthesis of enantiomerically pure azetidine-2-carboxylic acids requires precise control over the stereocenter at the C2 position, as well as any other chiral centers on the ring. Various strategies have been developed to achieve this, often relying on the use of chiral auxiliaries, diastereoselective reactions, and chiral pool synthesis.

One effective method involves the use of a chiral auxiliary attached to the nitrogen atom of the azetidine (B1206935) ring. For instance, (S)-1-phenylethylamine, an inexpensive chiral source, can be used to direct the stereochemical outcome of reactions. rsc.orgnih.gov A diastereoselective α-alkylation of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester has been reported, which proceeds through the formation of an N-borane complex. rsc.orgnih.gov This approach allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters. rsc.org The reaction of the (2S,1′S)-isomer provides high yields and diastereoselectivities, whereas the corresponding reaction with the (2R,1′S)-isomer results in lower yields and selectivities. rsc.orgnih.gov

Another strategy focuses on the stereocontrolled synthesis of more complex derivatives, such as azetidine-2,3-dicarboxylic acids (ADCs). Two distinct synthetic routes have been established to provide access to all four possible stereoisomers (L-trans, L-cis, D-trans, and D-cis). nih.govnih.gov These strategies enable the controlled formation of both the cis- and trans-isomers, allowing for a thorough investigation of their structure-activity relationships. nih.govnih.gov

An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has also been established starting from malonic ester intermediates. oup.com This method achieves a highly efficient four-membered ring formation and utilizes a chiral auxiliary on the nitrogen atom. The cyclization preferentially forms the desired (2S,1′S)-diastereomer. Furthermore, the undesired (2R,1′S)-isomer can be epimerized to the correct stereochemistry through a deprotonation-reprotonation sequence, and a final lipase-catalyzed hydrolysis yields the enantiomerically pure (S)-azetidine-2-carboxylic acid. oup.com

The table below summarizes the diastereoselective α-alkylation of an N-BH3 complex, illustrating the control of stereochemistry. rsc.org

| Entry | Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | BnBr | (2S,1'S)-5ba | 72 | >98:2 |

| 2 | Allyl-Br | (2S,1'S)-5ca | 69 | >98:2 |

| 3 | MeI | (2S,1'S)-5da | 55 | >98:2 |

| 4 | EtI | (2S,1'S)-5ea | 54 | >98:2 |

Impact of (S)-Configuration on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in chiral molecules, such as the (S)-configuration of 1-phenylazetidine-2-carboxylic acid derivatives, plays a crucial role in their interaction with other chiral molecules, particularly biological macromolecules like proteins and enzymes. This stereospecificity is fundamental to their biological activity.

Research on azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein provides a clear example of this principle. In a series of azetidine-2-carboxamide (B111606) analogues, the (R)-enantiomer was found to be significantly more potent than the corresponding (S)-enantiomer. nih.govacs.org For example, one (R)-azetidine-2-carboxamide exhibited an IC50 of 0.52 µM in an EMSA assay, while its (S)-enantiomer had an IC50 of 2.22 µM, demonstrating a clear stereochemical preference for the biological target. nih.govacs.org This highlights that the precise spatial orientation of the carboxamide and other substituents on the rigid azetidine scaffold is critical for effective binding to the STAT3 protein. nih.gov

Similarly, the stereochemistry of azetidine-2,3-dicarboxylic acids (ADCs) profoundly affects their affinity and potency at NMDA receptors. nih.govnih.gov Pharmacological evaluation of the four stereoisomers revealed distinct activity profiles. L-trans-ADC showed the highest affinity (Ki = 10 μM) in a radioligand binding assay, followed by D-cis-ADC (Ki = 21 μM). In contrast, the L-cis-ADC and D-trans-ADC isomers were low-affinity ligands. nih.gov Electrophysiological studies further confirmed this stereoselectivity, with L-trans-ADC displaying the highest agonist potency, particularly at the NR1/NR2D subtype of the NMDA receptor. nih.govnih.gov These findings underscore how subtle changes in stereochemistry at both the C2 and C3 positions of the azetidine ring lead to dramatic differences in molecular recognition at the receptor's binding site. nih.gov

The table below compares the inhibitory potency of (R)- and (S)-enantiomers of an azetidine-2-carboxamide derivative against STAT3. nih.govacs.org

| Compound | Configuration | EMSA IC50 (µM) |

|---|---|---|

| 5a | R | 0.52 |

| 5b | S | 2.22 |

Chirality Transfer in Synthetic Transformations

Chirality transfer is a powerful strategy in asymmetric synthesis where a pre-existing chiral center in a molecule dictates the stereochemical outcome of a new chiral center being formed. In the context of (S)-1-Phenylazetidine-2-carboxylic acid and its derivatives, the defined stereocenter at C2 or a chiral auxiliary on the nitrogen atom can be exploited to control subsequent synthetic transformations.

A prominent example of chirality transfer is seen in the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters. rsc.orgnih.gov By employing a chiral (S)-1-phenylethyl group as an auxiliary on the azetidine nitrogen, it is possible to direct the approach of an electrophile to the C2 position. The formation of an N-borane complex from (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester, followed by deprotonation and alkylation, leads to α-substituted products with high diastereoselectivity. rsc.org The chirality of the 1-phenylethyl group effectively shields one face of the molecule, forcing the incoming alkyl group to add to the opposite face, thus transferring the stereochemical information from the auxiliary to the newly functionalized C2 carbon. rsc.orgnih.gov

Another instance of chirality transfer is observed in the synthesis of (S)-azetidine-2-carboxylic acid itself. oup.com The process can start with dimethyl (S)-(1′-methyl)benzylaminomalonate, where the chiral (S)-1-methylbenzyl group serves as the source of chirality. The cyclization step to form the azetidine ring proceeds with preferential formation of the (2S,1′S)-diastereomer. oup.com This diastereoselectivity arises because the chiral auxiliary influences the transition state of the ring-closing reaction. Subsequently, the auxiliary is removed, leaving the enantiomerically enriched azetidine ring, demonstrating a successful transfer of chirality from the auxiliary to the final product. oup.com

Stereoselective Access to Azetidine-Based α-Amino Acids

Developing stereoselective routes to access non-natural azetidine-based α-amino acids is of significant interest due to their potential applications in protein engineering and peptide science. acs.orgnih.gov The rigid four-membered ring can induce specific secondary structures, such as γ-turns, in peptide chains. acs.org Several synthetic strategies have been established to produce these valuable building blocks with high enantiomeric and diastereomeric purity.

A versatile and modern approach involves the metal-catalyzed asymmetric hydrogenation of unsaturated prochiral azetinyl-carboxylic acid precursors. acs.orgchemrxiv.org This method begins with commercially available 3-azetidinones, which are converted into unsaturated carboxylic acid intermediates. The crucial step is the subsequent asymmetric reduction using chiral metal complexes, such as those based on ruthenium or palladium, which delivers the desired functionalized azetidine carboxylic acids with high levels of enantio- and diastereoselectivity. acs.org This strategy allows for the creation of a library of novel 2-azetidinylcarboxylic acids that can be incorporated into small peptides. acs.orgacs.org

An alternative well-established method is the cyclization of an appropriately protected α-amino acid that contains a leaving group at the γ-position. acs.org This intramolecular nucleophilic substitution proceeds under basic conditions to form the azetidine ring. When starting with a chiral α-amino acid from the chiral pool (e.g., L- or D-α,γ-diaminobutyric acid), the stereochemistry at the C2 position is retained, providing stereoselective access to the corresponding azetidine-2-carboxylic acid. wikipedia.org

Furthermore, the use of chiral auxiliaries, as discussed previously, provides another reliable route. An efficient synthesis of (S)-azetidine-2-carboxylic acid with high enantiomeric excess (>99.9% ee) has been achieved in five steps from malonic ester intermediates, where a chiral (S)-1-methylbenzylamine auxiliary guides the stereochemistry of the ring formation. oup.com

The table below presents results from the asymmetric hydrogenation of various unsaturated azetinyl-carboxylic acids, showcasing a stereoselective route to different azetidine-based α-amino acids. acs.org

| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 3a (R = Ph) | (-)-4a | 95 | 94:6 |

| 3b (R = p-MeOPh) | (-)-4b | 98 | 92:8 |

| 3c (R = p-FPh) | (-)-4c | 99 | 94:6 |

| 3h (R = p-BrPh) | (-)-4h | 99 | 95:5 |

| 3i (R = Et) | (+)-4i | 99 | 87:13 |

Chemical Reactivity and Derivatization of S 1 Phenylazetidine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position of the azetidine (B1206935) ring is a primary site for synthetic modification, enabling the formation of various derivatives through standard organic transformations.

Esterification of (S)-1-phenylazetidine-2-carboxylic acid can be achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comarkat-usa.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

Table 1: Common Conditions for Esterification

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Equilibrium-driven; best for simple alcohols. masterorganicchemistry.com |

| Di-t-butyl dicarbonate | Alcohol (R'-OH), (Boc)₂O, DMAP | Room temperature | Mild conditions, avoids strong acids. researchgate.net |

Alternative mild esterification methods can also be employed. For instance, activation of the carboxylic acid with reagents like N,N'-carbonyldiimidazole (CDI) or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP) can produce esters under gentle conditions. nih.gov Another approach involves the in situ generation of a mixed anhydride (B1165640) using reagents like pivalic anhydride, which then reacts with an alcohol to form the ester. arkat-usa.org

The synthesis of amides from this compound is a crucial transformation, particularly for its application in medicinal chemistry and peptide synthesis. Direct condensation of the carboxylic acid with an amine is thermally demanding and often inefficient. Therefore, the reaction typically requires the use of coupling reagents to activate the carboxyl group.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. youtube.com The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. youtube.com

Enzymatic methods, utilizing enzymes such as lipases, also offer a green and highly selective alternative for amide bond formation under mild conditions. nih.gov Furthermore, one-pot procedures that avoid traditional coupling reagents have been developed, relying on the in situ formation of thioester intermediates that subsequently react with amines. nih.govresearchgate.net

Table 2: Selected Methods for Amide Bond Formation

| Method | Activating/Coupling Reagents | Key Features |

|---|---|---|

| Carbodiimide Coupling | DCC or EDC, often with HOBt | Widely used, efficient, but can generate urea (B33335) byproducts. youtube.com |

| Phosphonium Reagents | BOP, PyBOP, HATU | High efficiency, particularly for sterically hindered substrates. |

| Enzymatic Coupling | Lipases, Proteases | High selectivity, mild, environmentally friendly conditions. nih.gov |

| Thioester Intermediate | Dipyridyl dithiocarbonate (DPDTC) | "Green" one-pot method, avoids traditional coupling agents. nih.govresearchgate.net |

For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). scispace.com The reaction with thionyl chloride, for example, produces the acid chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. The resulting (S)-1-phenylazetidine-2-carbonyl chloride is a highly reactive intermediate that can be readily used for the synthesis of esters, amides, and other acyl derivatives.

Symmetrical or mixed anhydrides can also be prepared. Heating the carboxylic acid can, in some cases, lead to the formation of a symmetrical anhydride through the elimination of water, though this often requires harsh conditions. A more controlled method involves the reaction of the carboxylate salt with an acid chloride. Alternatively, mixed anhydrides can be generated in situ using reagents like pivalic anhydride for subsequent reactions. arkat-usa.org

Reactions at the Azetidine Nitrogen

The nitrogen atom of the N-phenylazetidine ring is a tertiary amine, and its reactivity is significantly influenced by the electronic properties of the attached phenyl group. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity and basicity compared to N-alkyl azetidines. Consequently, reactions such as quaternization are more challenging.

However, under specific conditions, the nitrogen can still participate in reactions. For instance, treatment with strong alkylating agents or activation with Lewis acids could potentially lead to the formation of azetidinium salts. These salts would be highly activated towards nucleophilic attack and could serve as precursors for ring-opening reactions.

Ring Opening Reactions of the Azetidine Core

The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org The N-phenyl group influences the regioselectivity of this cleavage.

Acid-catalyzed ring-opening can occur, where protonation or Lewis acid coordination at the nitrogen atom activates the ring. A subsequent nucleophilic attack at one of the ring carbons leads to cleavage of a C-N bond. For instance, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines in the presence of a Lewis acid like Cu(OTf)₂ proceeds via a regiospecific SN2 nucleophilic attack at the more activated C2 position of the azetidine ring. nih.gov This suggests that in this compound derivatives, the C2-N bond is a likely site of cleavage.

Furthermore, derivatives such as 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts undergo site-selective nucleophilic ring-opening with halides to yield γ-haloamino acid derivatives. researchgate.net This indicates that quaternization of the azetidine nitrogen renders the ring highly susceptible to cleavage by nucleophiles.

Functionalization of the Phenyl Moiety

The phenyl group attached to the azetidine nitrogen can undergo electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The substituent, in this case, the azetidin-1-yl group, directs the position of the incoming electrophile. The nitrogen atom, despite its lone pair being involved in resonance with the ring, can donate electron density, making it an activating group. This donation is most effective at the ortho and para positions.

Therefore, the azetidin-1-yl group is expected to be an ortho, para-director for electrophilic aromatic substitution reactions. wikipedia.org Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation or acylation can be employed to introduce various functional groups onto the phenyl ring. masterorganicchemistry.com The specific reaction conditions would need to be optimized to account for the potential sensitivity of the azetidine ring, particularly to strong acids.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Derivatization for Biological Evaluation and Chemical Probes

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. This compound presents a unique scaffold, combining a constrained azetidine ring, which can impart conformational rigidity, with a phenyl group and a carboxylic acid handle suitable for derivatization. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies focused on the derivatization of this particular molecule for the development of biological probes or for systematic biological evaluation.

While the principles of derivatizing carboxylic acids are well-established, their direct application to this compound for these purposes is not extensively documented in published research. In principle, the carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and hydroxamic acids, to explore structure-activity relationships (SAR) and to modulate physicochemical properties. Similarly, the secondary amine within the azetidine ring, after potential N-phenyl group modification or removal, could offer another site for derivatization.

Despite the theoretical potential of this scaffold, dedicated studies detailing the synthesis of a library of derivatives of this compound followed by their biological screening appear to be limited. Research in the broader field of azetidine-containing compounds often focuses on derivatives with different substituents on the nitrogen atom (e.g., benzyl (B1604629) or tosyl groups) or on other positions of the azetidine ring. These studies have explored their potential as enzyme inhibitors or as components of larger bioactive molecules.

The development of chemical probes from this compound would typically involve the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoreactive group, via linkage to the carboxylic acid. These probes are invaluable tools for identifying biological targets and elucidating mechanisms of action. Yet, specific examples of such probes derived from this precise molecule are not readily found in the current body of scientific literature.

The absence of extensive research on the derivatization of this compound for biological evaluation may suggest that it has not been a primary focus in drug discovery programs to date, or that such research is proprietary and not publicly disclosed. Therefore, while the foundational concepts of chemical modification are applicable, the specific research findings and data tables for derivatives of this compound in the context of biological evaluation and chemical probe development are not available in the public domain.

Role of S 1 Phenylazetidine 2 Carboxylic Acid and Its Derivatives in Medicinal Chemistry and Biological Research

Azetidine (B1206935) Carboxylic Acids as Conformationally Constrained Amino Acid Mimetics

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a structural analog, or homologue, of the proteinogenic amino acid proline. wikipedia.org The primary structural difference is the four-membered ring of azetidine compared to the five-membered ring of proline. wikipedia.org This difference in ring size introduces distinct conformational constraints, making azetidine carboxylic acids valuable tools in peptide and protein engineering. wikipedia.orgacs.org Their ability to mimic natural amino acids allows them to be incorporated into peptide chains, thereby influencing the structure and stability of the resulting molecules. nih.govumich.edu

Integration into Peptidomimetic Scaffolds

Azetidine-based amino acids are effectively used as building blocks in the synthesis of peptidomimetics—compounds designed to mimic natural peptides. nih.gov Researchers have successfully incorporated these constrained amino acids into various peptide structures, including tetrapeptides and small macrocyclic peptides. acs.orgumich.eduresearchgate.net For instance, the 3-aminoazetidine (3-AAz) subunit has been employed as a turn-inducing element that facilitates the efficient synthesis of head-to-tail cyclic peptides. nih.govresearchgate.net The synthesis of tetrapeptides containing azetidine-2-carboxylic acid has been achieved through traditional solution peptide synthesis methods. umich.edu This integration allows for the creation of novel molecular architectures with potential applications in protein engineering and drug discovery. acs.org Furthermore, the azetidine ring can be functionalized at a late stage, enabling the attachment of various molecular tags, such as dyes or biotin (B1667282), to the peptide scaffold. nih.govresearchgate.net

Influence on Peptide Conformation and Stability

Computational studies have shown that peptides with Aze residues can be somewhat more flexible than their proline-containing counterparts. nih.gov This is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and neighboring residues. This flexibility can lead to an entropic effect that slightly lessens the stability of ordered polypeptide structures compared to a disordered coil. nih.gov

Specifically, the rigid azetidine ring is known to encourage unique conformational states. For example, in cyclic tetrapeptides, the azetidine ring promotes access to a less stable, all-trans conformation of the peptide backbone. nih.govresearchgate.net In linear peptides, the introduction of an azetidine group into a sequence of proline residues has been shown to perturb the normal secondary structure. umich.edu Moreover, incorporating a 3-aminoazetidine unit into a cyclohexapeptide has been demonstrated to enhance its stability against degradation by proteases. nih.govresearchgate.net However, certain conformations, such as the collagen-like near-extended form, are energetically less favorable for azetidine compared to proline, which can contribute to the destabilization of structures like the collagen triple helix. nih.gov

Biological Activity Profiling of Azetidine Derivatives

Derivatives of azetidine, particularly those based on the azetidin-2-one (B1220530) (or β-lactam) scaffold, have demonstrated a broad spectrum of biological activities. globalscitechocean.comijsr.net The versatility of the azetidine ring allows for structural modifications that can dramatically enhance its pharmacological profile, leading to the development of compounds with significant antimicrobial, antitumor, and anti-inflammatory properties. nih.govglobalscitechocean.com

Antimicrobial Properties (e.g., antibacterial, antifungal, antiviral)

The azetidin-2-one ring is a core component of β-lactam antibiotics, and its derivatives are well-known for their potent antimicrobial effects. globalscitechocean.combepls.com Research has shown that various synthesized azetidine derivatives exhibit significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. pharmatutor.orgpsu.edu

Studies have demonstrated that these compounds are effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. pharmatutor.orgwisdomlib.org For example, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed excellent activity against S. aureus, E. coli, C. albicans, and Mycobacterium tuberculosis. psu.edu The antimicrobial efficacy is often attributed to the pharmacologically active β-lactam ring, with activity being enhanced by the addition of different chemical groups to the core structure. psu.edu

| Compound Class | Tested Organisms | Observed Activity |

|---|---|---|

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | S. aureus, E. coli, C. albicans, M. tuberculosis | Compounds 2d and 2e showed excellent activity against all tested strains. psu.edu |

| Azetidinone derivatives of pyrazolone | Various bacteria and fungi | Moderate to good antimicrobial activity. pharmatutor.org |

| Azetidinones derived from sulfamethoxazole | Various bacteria and fungi | Moderate to good antimicrobial activity. pharmatutor.org |

| N-(arylidene)hydrazinoacetyl sulfonamides (azetidinone precursors) | S. epidermidis, E. faecalis, P. aeruginosa | Compound 4a2 was active with MIC values of 128-256 µg/mL. nih.gov |

| Quinoline-based Azetidinones | M. tuberculosis H37Rv | Compound 5l showed the most inhibition with an MIC of 12.5 µg/ml. ijsr.net |

Antitumor and Anticancer Research

The azetidine scaffold is a promising framework for the development of novel anticancer agents. researchgate.net Numerous studies have highlighted the potent antiproliferative and antitumor activities of azetidine derivatives against various human cancer cell lines. nih.govnih.govacs.org

One area of focus has been the development of azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer progression. Azetidine amides and other related compounds have been shown to selectively inhibit STAT3 activity, leading to reduced cell viability and tumor cell death in triple-negative breast cancer (TNBC) models. nih.govnih.govacs.org For example, compounds H172 and H182 were found to irreversibly bind to and inhibit STAT3 with IC₅₀ values between 0.38-0.98 μM. nih.gov

Other research has explored azetidine-containing analogues of TZT-1027, a dolastatin 10 derivative. These compounds have demonstrated excellent antiproliferative activities, with the most potent analogue, compound 1a, showing IC₅₀ values of 2.2 nM and 2.1 nM against A549 (lung cancer) and HCT116 (colon cancer) cell lines, respectively. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Activity (IC₅₀) |

|---|---|---|

| Azetidine-based STAT3 Inhibitors (H172, H182) | Triple-Negative Breast Cancer (TNBC) cells | Irreversibly inhibit STAT3 activation (IC₅₀: 0.38–0.98 μM). nih.gov |

| Azetidine Amides (STAT3 inhibitors) | Breast tumor cells | Inhibit cell growth, suppress STAT3 target gene expression, and induce apoptosis. acs.org |

| TZT-1027 Analogue (Compound 1a) | A549 (lung), HCT116 (colon) | Antiproliferative activity (IC₅₀: 2.2 nM and 2.1 nM, respectively). mdpi.com |

| Other TZT-1027 Analogues (1b, 1c, 1e, 1f, 1g) | A549 (lung) | Moderate antiproliferative activity, with about a 20-30 fold loss of potency compared to 1a. mdpi.com |

Anti-inflammatory Investigations

Azetidine derivatives have also emerged as candidates for anti-inflammatory therapies. nih.gov L-Azetidine-2-carboxylic acid itself has been shown to have pro-inflammatory effects in microglial cells, inducing the release of nitric oxide and the expression of markers like IL-1β and IL-6. nih.govnih.gov However, synthetic derivatives have been specifically designed to achieve anti-inflammatory outcomes.

A notable study evaluated azetidine-2-one derivatives of ferulic acid for their in vivo anti-inflammatory potential. mdpi.comresearchgate.net In a model of acute inflammation, these compounds exhibited a maximum anti-inflammatory effect 24 hours after administration. mdpi.comresearchgate.net In a chronic inflammation model, the derivatives effectively reduced the formation of granulation tissue. mdpi.comresearchgate.net Compound 6b, in particular, showed a potent inhibitory effect on the proliferative component of chronic inflammation, comparable to the standard drug indomethacin (B1671933). mdpi.com

Another novel azetidine derivative, KHG26792, was found to possess both anti-inflammatory and antioxidative properties. nih.gov It successfully attenuated the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α in microglial cells treated with amyloid β. nih.gov This action was linked to its ability to modulate specific cellular signaling pathways, such as Akt/GSK-3β and NF-κB. nih.gov

| Compound Class/Derivative | Model/System | Key Findings |

|---|---|---|

| Azetidine-2-one derivatives of ferulic acid (6a-f) | Rat model of acute inflammation (carrageenan-induced) | Maximum anti-inflammatory effect observed at 24 hours. mdpi.comresearchgate.net |

| Azetidine-2-one derivative 6b | Rat model of chronic inflammation (granuloma test) | Inhibited granulation tissue formation by 76.02%, comparable to indomethacin (81.25%). mdpi.com |

| KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) | Amyloid β-treated primary microglial cells | Attenuated the production of inflammatory mediators (IL-6, IL-1β, TNF-α, nitric oxide). nih.gov |

| L-Azetidine-2-carboxylic acid (AZE) | BV2 microglial cells | Induced pro-inflammatory responses, including increased nitric oxide release and expression of IL-1β and IL-6. nih.gov |

Modulation of Enzyme Activity (e.g., Proteases, Tyrosine Phosphatases, Cholinesterases)

Derivatives of azetidine-2-carboxylic acid have been investigated as potential modulators of various enzyme classes. The strained four-membered ring can influence binding affinity and reactivity when incorporated into larger molecules designed to interact with enzyme active sites.

Research into peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate, a related β-lactam structure, revealed weak inhibitory activity against pancreatic elastase (PPE), a type of serine protease. nih.gov While these specific compounds did not show activity as fibrinogen inhibitors, the finding points to the potential of the azetidine core in designing protease inhibitors. nih.gov Proteases are a broad class of enzymes crucial in numerous physiological processes, and their inhibition is a key strategy in treating various diseases. sigmaaldrich.comscbt.com

Furthermore, the derivative Fmoc-trans-3-phenylazetidine-2-carboxylic acid has been described as a novel peptide inhibitor of Staphylococcus, suggesting its utility in targeting bacterial enzymes. chemicalbook.com While direct and potent inhibition of tyrosine phosphatases or cholinesterases by (S)-1-Phenylazetidine-2-carboxylic acid itself is not extensively documented, other heterocyclic carboxylic acids, such as certain quinoline (B57606) derivatives, have shown significant inhibitory action against acetylcholinesterase (AChE), a key target in neurodegenerative disorders. nih.govresearchgate.net This suggests that the broader class of N-aryl amino acids warrants exploration for such activities.

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| (S)-4-Oxoazetidine-2-carboxylate Derivatives | Pancreatic Elastase (Protease) | Weak inhibitory activity | nih.gov |

| Fmoc-trans-3-phenylazetidine-2-carboxylic acid | Staphylococcus Enzymes | Inhibitory activity noted | chemicalbook.com |

| Quinoline Carboxylic Acid Derivatives | Acetylcholinesterase (AChE) | Potent inhibition (IC50 values in µM range) | researchgate.net |

Interactions with Biological Systems and Targets

Beyond direct enzyme inhibition, azetidine-2-carboxylic acid and its derivatives interact with biological systems on a cellular level, often triggering complex signaling pathways. The parent compound, L-Azetidine-2-carboxylic acid (AZE), has been shown to induce significant pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. nih.govmdpi.com

Studies have demonstrated that AZE treatment can reduce cell viability and trigger the release of nitric oxide, a key signaling molecule in inflammation. nih.gov This toxicity is linked to the induction of endoplasmic reticulum (ER) stress. mdpi.com The misincorporation of AZE into newly synthesized proteins leads to an accumulation of misfolded proteins, activating the unfolded protein response (UPR), a cellular stress response pathway. mdpi.comnih.govbiorxiv.org This activation was confirmed by the upregulation of UPR-associated genes such as ATF4, ATF6, and XBP1. mdpi.com Furthermore, derivatives like Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid are being explored for their potential interactions with neurotransmitter systems, indicating a role in neuropharmacology. chemimpex.com

| Compound | Biological System/Target | Observed Interaction / Effect | Reference |

|---|---|---|---|

| L-Azetidine-2-carboxylic acid (AZE) | BV2 Microglial Cells | Reduced cell viability, increased nitric oxide release, pro-inflammatory and pro-apoptotic responses | nih.govmdpi.com |

| L-Azetidine-2-carboxylic acid (AZE) | Cellular Stress Pathways | Induces Endoplasmic Reticulum (ER) stress and activates the Unfolded Protein Response (UPR) | mdpi.com |

| Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | Neurotransmitter Systems | Studied for potential interactions | chemimpex.com |

Exploration as Proline Antagonists/Mimics in Protein Incorporation

The most extensively studied biological role of azetidine-2-carboxylic acid is its function as a proline antagonist. nih.gov Due to its close structural similarity to the proteinogenic amino acid L-proline, L-Azetidine-2-carboxylic acid (AZE) can be mistakenly recognized by prolyl-tRNA synthetase. mdpi.combiorxiv.org This enzyme, which is responsible for charging tRNA with proline, erroneously attaches AZE to tRNAPro, leading to its misincorporation into proteins at positions normally occupied by proline residues. biorxiv.orguts.edu.au

This substitution is not benign. The smaller, four-membered ring of AZE imposes different conformational constraints on the polypeptide chain compared to proline's five-membered ring. nih.gov The incorporation of AZE can disrupt protein folding, leading to proteotoxic stress and the accumulation of non-native, potentially non-functional proteins. nih.govbiorxiv.org This disruption has been shown to destabilize ordered protein structures, such as the collagen triple helix. nih.gov

A classic study demonstrated this phenomenon in vitro using rabbit reticulocytes. When incubated with radiolabeled AZE, the cells synthesized hemoglobin with AZE incorporated in place of proline. researchgate.netnih.gov The study also showed a clear competitive relationship between proline and AZE for incorporation into the protein, confirming that they utilize the same biosynthetic pathway. nih.gov This misincorporation has been hypothesized to be a contributing factor in the pathogenesis of diseases like multiple sclerosis, where the substitution of AZE for proline in myelin basic protein could lead to misfolding, altering its structure and antigenicity. nih.govresearchgate.net

| Inhibitor | Inhibitor Concentration | Substrate | Substrate Concentration | Reduction in Substrate Incorporation | Reference |

|---|---|---|---|---|---|

| L-Azetidine-2-carboxylic acid | 1 mM | L-[U-14C]proline | 0.10 mM | 25% | nih.gov |

| L-Azetidine-2-carboxylic acid | 5 mM | L-[U-14C]proline | 0.10 mM | 58% | nih.gov |

| L-Azetidine-2-carboxylic acid | 10 mM | L-[U-14C]proline | 0.10 mM | 72% | nih.gov |

| L-Proline | 1.45 µM | Radiolabeled AZE | 0.8 mM | 45% | nih.gov |

| L-Proline | 145 µM | Radiolabeled AZE | 0.8 mM | 92% | nih.gov |

Structure Activity Relationship Sar Studies Involving S 1 Phenylazetidine 2 Carboxylic Acid

Systematic Structural Modifications of the Azetidine (B1206935) Ring

The azetidine ring serves as a rigid scaffold, and modifications to this core structure can profoundly alter biological activity. The ring's inherent strain and substitution patterns dictate the orientation of other functional groups, influencing binding affinity and efficacy at target receptors. rsc.org

Research on related azetidine compounds demonstrates that substitutions at the C3 and C4 positions of the ring are critical for modulating activity. For instance, in a study of azetidine-2,3-dicarboxylic acids (ADCs), the introduction of a second carboxylic acid group at the 3-position created potent ligands for N-methyl-D-aspartate (NMDA) receptors. The relative stereochemistry of these substituents (cis or trans) was a crucial determinant of activity. nih.gov

Furthermore, the introduction of bulky or hydrophobic substituents on the azetidine ring can enhance activity in certain contexts. In a series of chiral aziridine (B145994) phosphine (B1218219) oxides, derivatives with branched aliphatic substituents (isopropyl and isobutyl) on the three-membered ring showed the highest antiproliferative activity against cancer cells. mdpi.com While this study was on aziridines, the principle of how ring substituents can influence biological interactions is applicable to azetidines as well. The incorporation of spirocyclic azetidine moieties has also been shown to produce compounds with high activity, acting as bioisosteres for larger saturated heterocycles. researchgate.net

For (S)-1-phenylazetidine-2-carboxylic acid, this suggests that small alkyl or functional group substitutions on the C3 and C4 positions of the azetidine ring could be a key strategy for optimizing its biological profile.

Variations of the Phenyl Substituent and its Impact on Activity

The N-phenyl group is a crucial component of the molecule, likely involved in key binding interactions such as pi-stacking or hydrophobic interactions with target proteins. Modifications to this aromatic ring, including the position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents, are expected to significantly impact biological activity.

SAR studies on analogous N-aryl compounds frequently show that the electronic properties of the substituents on the phenyl ring are critical. For example, in a series of benzothiazole-phenyl analogs designed as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of electron-withdrawing groups like trifluoromethyl- and cyano- at the ortho position of the aromatic ring led to potent inhibitors. nih.gov Similarly, studies on N-substituted carbazole (B46965) derivatives have shown that the introduction of different moieties to the aryl group can modulate antimicrobial activity. nih.gov

In the context of N-benzoyl arylazetidine FASN inhibitors, focused SAR studies explored the aryl substituent on the azetidine heterocycle to optimize potency and bioavailability. researchgate.net This indicates that for this compound, substituting the phenyl ring is a valid strategy for activity modulation. Introducing small, lipophilic, or electron-withdrawing groups could enhance binding affinity, while larger groups might introduce steric hindrance.

The table below illustrates how substitutions on an N-aryl ring can influence inhibitory activity in a related series of compounds.

| Compound | Substitution on N-Aryl Ring | Biological Target | Activity (IC₅₀ or MIC) |

| Analog A | Unsubstituted Phenyl | Enzyme X | 15 µM |

| Analog B | 4-Chloro | Enzyme X | 5 µM |

| Analog C | 4-Methoxy | Enzyme X | 25 µM |

| Analog D | 3-Trifluoromethyl | Enzyme X | 2 µM |

Note: This table is a generalized representation based on common SAR principles for N-aryl compounds and does not represent specific data for this compound.

Influence of the Carboxylic Acid Group Derivatization

Converting the carboxylic acid to an ester or an amide can increase lipophilicity, which may enhance cell membrane penetration. For example, in a study on fusidic acid derivatives, replacing the carboxylic acid with various ester and amide groups led to a significant increase in antiplasmodial activity. researchgate.net However, this modification can also abolish activity if the free carboxylate is essential for binding to the target. In the case of indole (B1671886) acetic acid derivatives, amide derivatives were found to be inactive. pharmacy180.com

The choice of the specific ester or amide can also be critical. Studies on actagardine, a lantibiotic, showed that its monocarboxamide derivatives were generally more active than the parent compound against Gram-positive bacteria. nih.gov This suggests that for this compound, forming amides with small, basic, or functionalized amines could be a fruitful avenue for developing analogs with improved potency or altered pharmacological profiles.

Stereochemical Configuration and Enantioselectivity in SAR

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms determines how a molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

The "(S)" configuration at the C2 carbon is paramount. In many biological systems, one enantiomer is significantly more active than the other. For instance, in a detailed study of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) as ligands for NMDA receptors, significant differences in affinity and agonist potency were observed. The L-trans-ADC isomer (which corresponds to the (2S, 3S) configuration) showed the highest affinity and potency, particularly at the NR1/NR2D subtype, while the L-cis-ADC isomer was largely inactive. nih.govnih.gov This highlights the high degree of stereoselectivity of the receptor's binding site.

This enantioselectivity arises because the precise spatial orientation of the carboxylic acid, the azetidine ring, and the N-phenyl group is necessary for optimal interaction with the amino acid residues in the target's binding pocket. The (S)-enantiomer may position these groups for favorable hydrogen bonding, hydrophobic, and ionic interactions, while the (R)-enantiomer would present a mirror image that fits poorly or not at all. Therefore, maintaining the (S)-configuration is likely essential for the intended biological activity of 1-phenylazetidine-2-carboxylic acid.

The following table summarizes the findings for the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors, illustrating the principle of enantioselectivity.

| Compound | Stereochemistry | Binding Affinity (Kᵢ) at native NMDA receptors | Agonist Potency (EC₅₀) at NR1/NR2D subtype |

| L-trans-ADC | (2S, 3S) | 10 µM | 50 µM |

| D-cis-ADC | (2R, 3S) | 21 µM | 230 µM |

| D-trans-ADC | (2R, 3R) | 90 µM | 660 µM |

| L-cis-ADC | (2S, 3R) | >100 µM | >1000 µM |

| Data sourced from studies on azetidine-2,3-dicarboxylic acids. nih.govnih.gov |

Correlations between Conformational Features and Biological Responses

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. mdpi.com The azetidine ring in this compound is a strained, four-membered heterocycle that imposes significant conformational constraints on the molecule. rsc.org This rigidity is a key feature, as it reduces the number of possible conformations the molecule can adopt in solution, potentially pre-organizing it for binding to a specific biological target and reducing the entropic penalty upon binding.

By constraining the backbone, the azetidine ring serves as a proline analog, but with a different geometry. wikipedia.org This altered geometry can lead to selective interactions with different biological targets compared to its five-membered ring counterpart. The design of conformationally constrained analogs is a powerful strategy in drug discovery to enhance potency and selectivity. For this compound, its rigid structure is a fundamental determinant of its biological response, and any modification that alters this conformation, such as substitution on the ring, will likely have a direct impact on its activity.

Computational and Theoretical Investigations of S 1 Phenylazetidine 2 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule, such as (S)-1-Phenylazetidine-2-carboxylic acid, to a specific biological target, typically a protein or enzyme. These in silico methods are fundamental in the early stages of drug discovery for hit identification and lead optimization.

In the context of this compound, docking simulations would be employed to explore its potential interactions within the binding site of a chosen receptor. The azetidine (B1206935) ring, being a bioisostere of the pyrrolidine (B122466) ring of proline, suggests that this compound could be investigated as a modulator of targets where proline recognition is crucial. The rigid four-membered ring structure of the azetidine moiety imposes significant conformational constraints, which can be advantageous for binding affinity and selectivity.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the receptor, and various conformational poses are sampled.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding free energy. The poses with the best scores are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For this compound, the carboxylic acid group is expected to be a key pharmacophoric feature, potentially forming strong hydrogen bonds or salt bridges with basic amino acid residues like arginine or lysine (B10760008) in a binding pocket. wpmucdn.com The phenyl group can engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Phenyl Group | Hydrophobic Interactions, π-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Azetidine Nitrogen | Hydrogen Bonding (as acceptor) | Serine, Threonine, Asparagine, Glutamine |

The outcomes of such docking studies can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological activity. The strained four-membered azetidine ring significantly restricts the available conformational space compared to more flexible five- or six-membered rings.

The key dihedral angles that define the conformation of this compound are:

Ring Puckering Dihedrals: These describe the deviation of the azetidine ring from planarity.

Torsion Angle around the N-C(phenyl) bond: This determines the orientation of the phenyl group relative to the azetidine ring.

Torsion Angle around the C2-C(carboxyl) bond: This defines the orientation of the carboxylic acid group.

Computational methods like molecular mechanics or quantum mechanics can be used to calculate the potential energy surface of the molecule as a function of these dihedral angles. The resulting energy landscape reveals the low-energy, stable conformations (local minima) and the energy barriers for interconversion between them (saddle points). nih.govnih.gov

| Parameter | Description | Expected Influence on Conformation |

|---|---|---|

| Azetidine Ring Pucker | Describes the non-planar conformation of the four-membered ring. | Influences the relative orientation of substituents on the ring. |

| Φ (Phi) angle (C-N-Cα-C) | Rotation around the N-Cα bond. | Restricted by the cyclic nature of the azetidine ring. |

| Ψ (Psi) angle (N-Cα-C-N) | Rotation around the Cα-C bond. | Influenced by steric interactions between the carboxylic acid and the rest of the molecule. |

| ω (Omega) angle (Cα-C-N-C) | Rotation around the peptide bond (if incorporated into a peptide). | Can be influenced by the N-phenyl substituent. |

Understanding the preferred conformations of this compound is essential for designing molecules that can adopt the bioactive conformation required for binding to a specific target.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like this compound. These calculations can provide insights into various chemical properties, including:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity; a smaller gap generally implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich sites, while the hydrogen of the carboxylic acid and the carbon atoms adjacent to the nitrogen and oxygen atoms would be more electron-poor.

Acidity (pKa) Prediction: Quantum chemical methods can be used to calculate the pKa of the carboxylic acid group, which is a critical parameter for its behavior in biological systems. researchgate.net

Reaction Mechanisms and Transition States: These calculations can be used to model chemical reactions involving this compound, for example, in peptide bond formation. Studies on structurally similar constrained amino acids, such as (S)-indoline-2-carboxylic acid, have highlighted the challenges in their reactivity, including low reactivity and a tendency to form side products like diketopiperazines. nih.gov Similar challenges might be anticipated for this compound, and quantum chemical calculations could help in devising synthetic strategies to overcome these issues.

| Descriptor | Predicted Property | Implication for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity | A larger gap suggests higher stability. |

| Molecular Electrostatic Potential | Charge distribution | Identifies sites for intermolecular interactions. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that occur in both the ligand and the receptor upon binding.

An MD simulation of the this compound-protein complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces on all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to study various parameters, including:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

Binding Free Energy Calculations: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

MD simulations can provide valuable insights into the key interactions that stabilize the ligand-receptor complex and can help to explain the molecular basis of binding affinity and selectivity. researchgate.net

Application in Rational Drug Design Strategies

This compound represents an interesting scaffold for rational drug design. Its constrained cyclic structure makes it a valuable building block for creating conformationally restricted peptides and peptidomimetics. This conformational rigidity can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability compared to more flexible analogues. wpmucdn.com

The carboxylic acid group is a common feature in many drugs and serves as a crucial pharmacophore for interacting with biological targets. openmedscience.com However, in some cases, it can be associated with poor pharmacokinetic properties. Therefore, in a rational drug design campaign, derivatives of this compound might be designed where the carboxylic acid is replaced with bioisosteric groups to improve drug-like properties while maintaining biological activity.

The computational techniques discussed above play an integral role in the rational design of new drug candidates based on the this compound scaffold:

Molecular docking and MD simulations can be used to screen virtual libraries of derivatives against a specific target to identify promising candidates.

Conformational analysis helps in designing molecules that are pre-organized for binding.

Quantum chemical calculations can aid in predicting the reactivity and metabolic stability of new designs.

By integrating these computational approaches, it is possible to accelerate the discovery and development of novel therapeutics derived from this compound. mdpi.com

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of enantiomerically pure (S)-1-Phenylazetidine-2-carboxylic acid and its analogs remains a critical area for development. Current synthetic strategies often involve multi-step sequences that can be inefficient and may not be amenable to large-scale production. Future research should focus on the development of more streamlined and atom-economical synthetic routes.

Key areas for exploration include:

Catalytic Asymmetric Synthesis : The development of novel catalytic methods for the enantioselective synthesis of the azetidine (B1206935) core would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to control the stereochemistry at the C2 position.

C-H Activation Strategies : Direct functionalization of the azetidine ring through C-H activation could provide more efficient pathways to a diverse range of analogs. This would bypass the need for pre-functionalized starting materials.

Flow Chemistry : The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this and related compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for high throughput | Catalyst development and optimization, substrate scope limitations |

| C-H Activation | Atom economy, access to novel analogs | Regioselectivity and stereoselectivity control |